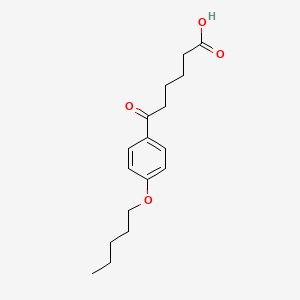

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-6-(4-pentoxyphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-6-13-21-15-11-9-14(10-12-15)16(18)7-4-5-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYOSYJDXGDFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645450 | |

| Record name | 6-Oxo-6-[4-(pentyloxy)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-00-2 | |

| Record name | 6-Oxo-6-[4-(pentyloxy)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, a molecule of interest for researchers in drug development and materials science. The synthesis is centered around a pivotal Friedel-Crafts acylation reaction. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols for the synthesis of precursors and the final product, and a discussion of the reaction mechanisms and potential side reactions. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing them with the necessary information to replicate and optimize this synthesis.

Introduction

This compound is a derivative of hexanoic acid featuring a ketone and a pentyloxy-substituted phenyl group. This unique combination of a lipophilic alkyl chain, an aromatic ring, and a carboxylic acid moiety makes it a valuable building block in various chemical and pharmaceutical applications. Oxo-hexanoic acid derivatives are a class of compounds with diverse biological activities. For instance, some derivatives have been identified as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key transcription factor in autoimmune diseases.[1] The structural features of this compound suggest its potential as an intermediate in the synthesis of novel therapeutic agents and advanced organic materials.

This guide will detail a logical and efficient two-step synthesis of the target molecule, commencing with the preparation of a key precursor, pentyloxybenzene, followed by its acylation to yield the final product.

Synthetic Strategy and Core Principles

The most direct and efficient synthetic approach to this compound involves two primary stages:

-

Synthesis of Pentyloxybenzene: This is achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3][4]

-

Friedel-Crafts Acylation: This powerful reaction introduces an acyl group onto an aromatic ring. In this synthesis, pentyloxybenzene will be acylated using a derivative of adipic acid in the presence of a Lewis acid catalyst to form the target keto acid.

The overall synthetic scheme is presented below:

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Synthesis of Pentyloxybenzene (Precursor)

The synthesis of pentyloxybenzene is a prerequisite for the subsequent acylation step. The Williamson ether synthesis is the method of choice for this transformation.

Reaction: Phenol + 1-Bromopentane → Pentyloxybenzene

Mechanism: The reaction proceeds via an SN2 mechanism. The basic catalyst deprotonates phenol to form the more nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide (1-bromopentane), displacing the bromide ion to form the ether.

Caption: Mechanism of Williamson Ether Synthesis.

Protocol:

-

Materials:

-

Phenol

-

1-Bromopentane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

10% Sodium Hydroxide solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopentane (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 10% sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentyloxybenzene.

-

Purify the product by vacuum distillation.

-

Synthesis of this compound

This step involves the Friedel-Crafts acylation of the prepared pentyloxybenzene. The choice of the acylating agent is critical. Adipoyl chloride or adipic anhydride can be used. For better control and to avoid di-acylation, using the mono-esterified and mono-acid chloride of adipic acid, such as methyl 6-chloro-6-oxohexanoate, is a viable strategy. The final step would then be the hydrolysis of the methyl ester. A more direct approach using adipic anhydride is also feasible.

Reaction: Pentyloxybenzene + Adipic Anhydride → this compound

Mechanism: The Lewis acid (e.g., AlCl₃) activates the adipic anhydride to form a highly electrophilic acylium ion. The electron-rich pentyloxybenzene then acts as a nucleophile, attacking the acylium ion. The pentyloxy group is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is expected to be the major product. Subsequent workup quenches the reaction and protonates the carboxylate.

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol:

-

Materials:

-

Pentyloxybenzene

-

Adipic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve pentyloxybenzene (1.0 eq) and adipic anhydride (1.1 eq) in anhydrous DCM.

-

Add the solution of pentyloxybenzene and adipic anhydride dropwise from the dropping funnel to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir vigorously until the ice has melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₇H₂₄O₄ |

| Molecular Weight | 292.37 g/mol |

| Appearance | Expected to be a solid |

Expected Spectroscopic Data:

-

¹H NMR:

-

Aromatic protons (ortho and para to the pentyloxy group) as doublets.

-

Triplet corresponding to the -OCH₂- protons of the pentyloxy group.

-

Multiplets for the other methylene groups of the pentyloxy chain and the hexanoic acid chain.

-

A triplet for the terminal methyl group of the pentyloxy chain.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR:

-

Carbonyl carbons of the ketone and carboxylic acid in the downfield region.

-

Aromatic carbons with distinct signals for the substituted and unsubstituted positions.

-

Aliphatic carbons of the pentyloxy and hexanoic acid chains.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid.

-

C=O stretches for the ketone and carboxylic acid.

-

C-O stretches for the ether and carboxylic acid.

-

Aromatic C-H and C=C stretches.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns.

-

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a Williamson ether synthesis to form pentyloxybenzene, followed by a Friedel-Crafts acylation. This guide provides a detailed and logical framework for this synthesis, including mechanistic insights and step-by-step protocols. The presented methodology is adaptable and can be optimized to achieve high yields and purity, making this valuable molecule accessible for further research and development in the fields of medicinal chemistry and materials science.

References

-

PrepChem. Synthesis of (A) n-Pentyloxybenzene (Ia). Available at: [Link]

-

PubMed. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Available at: [Link]

-

LookChem. (PENTYLOXY)BENZENE. Available at: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

The Williamson Ether Synthesis. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of New Polymers Derivatives from Copoly (Vinyl Chloride – Vinyl Alcohol). Available at: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]

-

PubChem. 6-Oxohexanoic acid. Available at: [Link]

Sources

Characterization of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document outlines the core methodologies and theoretical considerations essential for the synthesis, purification, and structural elucidation of this aromatic keto-acid. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity. This guide is intended to be a practical resource for researchers, offering both theoretical grounding and actionable experimental workflows.

Introduction

Aromatic keto-acids are a class of compounds with significant potential in drug discovery and development. Derivatives of 6-oxo-hexanoic acid have been explored as potential therapeutic agents, for instance, as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a target for autoimmune diseases.[1][2] The introduction of a 4-pentyloxyphenyl group in this compound suggests potential modulation of its pharmacokinetic and pharmacodynamic properties. A thorough characterization of this molecule is the foundational step for any future investigation into its biological activity or material properties.

This guide will detail the necessary steps for a full characterization, including a proposed synthetic route, physicochemical property prediction, spectroscopic analysis, and analytical methods for purity determination.

Chemical Identity and Physicochemical Properties

A complete understanding of the chemical identity and physicochemical properties of a compound is crucial for its handling, formulation, and interpretation of biological data.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its chemical structure and are useful for experimental design.

| Property | Predicted Value |

| Molecular Formula | C17H24O4 |

| Molecular Weight | 292.37 g/mol |

| logP | 3.5 - 4.5 |

| pKa (acidic) | 4.5 - 5.0 |

| Polar Surface Area | 63.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 8 |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route involves a Friedel-Crafts acylation of pentyloxybenzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of pentyloxybenzene (1.0 eq) in a suitable solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl3) (2.5 eq) portion-wise at 0 °C.

-

Addition of Reagent: Add a solution of adipic anhydride (1.1 eq) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by one or a combination of the following methods:

-

Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Column Chromatography: If the product is an oil or if crystallization is ineffective, purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to C=O) |

| ~6.90 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to O-pentyl) |

| ~4.00 | t, J ≈ 6.5 Hz | 2H | -OCH₂- |

| ~2.95 | t, J ≈ 7.2 Hz | 2H | -COCH₂- |

| ~2.40 | t, J ≈ 7.2 Hz | 2H | -CH₂COOH |

| ~1.80 | m | 4H | -OCH₂CH₂- and -CH₂CH₂COOH |

| ~1.40 | m | 4H | -OCH₂CH₂CH₂CH₂- and -CH₂CH₂CH₃ |

| ~0.95 | t, J ≈ 7.0 Hz | 3H | -CH₃ |

| 10.0-12.0 | br s | 1H | -COOH |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | Ar-C=O |

| ~178.0 | -COOH |

| ~163.0 | Ar-C (ipso to O-pentyl) |

| ~130.0 | Ar-CH (ortho to C=O) |

| ~129.0 | Ar-C (ipso to C=O) |

| ~114.0 | Ar-CH (ortho to O-pentyl) |

| ~68.0 | -OCH₂- |

| ~38.0 | -COCH₂- |

| ~33.0 | -CH₂COOH |

| ~28.9 | -OCH₂CH₂- |

| ~28.1 | -CH₂CH₂CH₃ |

| ~24.0 | -CH₂CH₂COOH |

| ~22.4 | -CH₂CH₃ |

| ~14.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5]

Expected IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2950, 2870 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1680 | C=O stretch (aryl ketone) |

| ~1600, 1510 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data (ESI-MS):

-

[M-H]⁻: 291.16 (Negative ion mode)

-

[M+H]⁺: 293.17 (Positive ion mode)

-

[M+Na]⁺: 315.15 (Positive ion mode)

Analytical Methods for Purity Assessment

Ensuring the purity of the synthesized compound is critical for its use in further applications. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

HPLC Method Development

Caption: Workflow for HPLC purity analysis.

Protocol for HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and 280 nm.

-

-

Gradient Program:

-

0-2 min: 30% B

-

2-17 min: 30% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 30% B

-

21-25 min: 30% B

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the compound is calculated as the percentage of the main peak area relative to the total peak area.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, following standard laboratory safety procedures for aromatic ketones and carboxylic acids.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and characterization of this compound. By following the outlined synthetic route, purification methods, and analytical procedures, researchers can obtain a well-characterized compound suitable for further investigation. The predictive spectroscopic data serves as a benchmark for the structural confirmation of the synthesized molecule. Adherence to the described safety protocols is essential for the safe handling of this and related chemical entities.

References

-

Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters, 35, 127786. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Oxohexanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ZEITSCHRIFT FUR NATURFORSCHUNG C, 61(5-6), 330-338. Retrieved from [Link]

-

Wang, S., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Metabolites, 8(1), 8. Retrieved from [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species. EFSA Journal, 16(1), e05133. Retrieved from [Link]

-

Stijlemans, B., et al. (2019). Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. Frontiers in Immunology, 10, 2127. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Oxo-6-phenylhexanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Ogasawara, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2145-2151. Retrieved from [Link]

-

ResearchGate. (n.d.). The numbering system for NMR spectra of 6-APA. Retrieved from [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2006). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Zeitschrift für Naturforschung C, 61(5-6), 330-338. Retrieved from [Link]

-

Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 39-51. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 6-[(Phenylsulfonyl)amino]hexanoic acid. Retrieved from [Link]

-

Humprey, A. J., & Taylor, M. B. (2008). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Current Opinion in Chemical Biology, 12(1), 121-128. Retrieved from [Link]

-

Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-[4-(4-Dimethylamino-phenyl)-6-phenyl-pyridin-2-yloxy]-hexanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Mahar, K. P., et al. (2014). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Retrieved from [Link]

-

SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

-

Guder, J. C., et al. (2017). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 89(12), 6504-6512. Retrieved from [Link]

-

Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 6-[Methyl(phenylsulfonyl)amino]hexanoic acid. Retrieved from [Link]

-

DePalma, J. W., & Nathanson, G. M. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. The Journal of Physical Chemistry A, 126(8), 1361-1371. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexanoic Acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above). Retrieved from [Link]

Sources

- 1. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. international.skcinc.com [international.skcinc.com]

- 7. researchgate.net [researchgate.net]

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid chemical properties

An In-Depth Technical Guide to 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid: Synthesis, Characterization, and Potential Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic molecule with potential applications in materials science and drug discovery. While not extensively documented in public literature, its structure—featuring a para-substituted aromatic ketone, a terminal carboxylic acid, and a flexible pentyloxy chain—suggests significant utility. This document synthesizes information from established chemical principles and analogous compounds to present its core chemical properties, a robust synthetic protocol, expected analytical characteristics, and a discussion of its potential applications for researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview

This compound is an aromatic keto-acid. Its molecular architecture is distinguished by three key domains:

-

A hydrophilic carboxylic acid terminus , providing a reactive handle for esterification, amidation, or salt formation.

-

A lipophilic n-pentyloxy tail , which imparts solubility in organic media and can influence molecular self-assembly.

-

A rigid para-substituted phenyl ketone core , which provides structural stability and electronic properties that can be exploited in various applications.

The combination of a rigid core with flexible chains is a hallmark of molecules used in liquid crystal synthesis.[1][2] Furthermore, the general class of 6-aryl-oxohexanoic acids has been investigated for various biological activities, including anti-inflammatory effects and as ligands for nuclear receptors.[3][4][5] This guide will explore these facets, beginning with the molecule's fundamental properties.

Physicochemical and Spectroscopic Properties

Core Chemical Properties

The following properties are calculated based on the molecular structure of this compound.

| Property | Value | Source |

| IUPAC Name | 6-(4-(pentyloxy)phenyl)-6-oxohexanoic acid | - |

| Molecular Formula | C₁₇H₂₄O₄ | - |

| Molecular Weight | 292.37 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[6] |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral characteristics are anticipated.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide a clear map of the proton environments. Expected chemical shifts (in ppm, relative to TMS) would include:

-

Aromatic Protons: Two doublets in the δ 7.0-8.0 ppm range, characteristic of a para-substituted benzene ring. The doublet downfield (closer to 8.0 ppm) corresponds to the protons ortho to the electron-withdrawing carbonyl group, while the upfield doublet (closer to 7.0 ppm) corresponds to protons ortho to the electron-donating pentyloxy group.

-

Pentyloxy Chain: A triplet around δ 4.0 ppm (-O-CH₂ -), multiplets for the internal methylenes (δ 1.4-1.8 ppm), and a terminal methyl triplet (δ ~0.9 ppm).

-

Hexanoic Acid Chain: Two triplets around δ 3.0 ppm and δ 2.4 ppm for the methylenes adjacent to the carbonyl and carboxylic acid groups, respectively, with intervening methylene protons appearing as multiplets around δ 1.7 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically δ > 10 ppm, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the carbon skeleton. Key expected signals include:

-

Carbonyl Carbons: Two distinct signals in the downfield region: C=O (ketone) around δ 198-202 ppm and C=O (acid) around δ 175-180 ppm.

-

Aromatic Carbons: Signals between δ 114-165 ppm, including two quaternary carbons (one attached to the pentyloxy group and one to the acyl group).

-

Aliphatic Carbons: Signals for the pentyloxy and hexanoic acid chains in the δ 14-70 ppm range.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is ideal for identifying the key functional groups.[7]

-

O-H Stretch: A very broad absorption from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

-

C=O Stretches: Two sharp, strong absorptions. The aryl ketone C=O stretch is expected around 1670-1690 cm⁻¹, and the carboxylic acid C=O stretch around 1700-1725 cm⁻¹.

-

C-O Stretches: Absorptions for the aryl ether and carboxylic acid C-O bonds would appear in the 1100-1300 cm⁻¹ region.

-

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution reaction involves acylating an activated aromatic ring—in this case, pentyloxybenzene—with an acylating agent derived from adipic acid.

Causality and Rationale

The pentyloxy group is an ortho-, para-directing activator, making the benzene ring highly susceptible to electrophilic attack. The para-product is sterically favored over the ortho-product. Anhydrous conditions are critical because the Lewis acid catalyst (e.g., AlCl₃) reacts violently with water, which would deactivate it.[10] Adipic anhydride is chosen as the acylating agent to avoid the intramolecular cyclization that can occur if adipoyl chloride were used, ensuring the hexanoic acid chain remains linear.

Visualized Synthesis Workflow

Caption: Figure 1: Friedel-Crafts Synthesis Workflow.

Step-by-Step Experimental Protocol

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert, anhydrous atmosphere throughout the reaction.

-

Catalyst Suspension: Suspend aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) and cool the mixture to 0°C in an ice bath.

-

Reactant Addition: Dissolve pentyloxybenzene (1.0 equivalent) and adipic anhydride (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated brine solution, to remove any remaining acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Potential Applications

The unique bifunctional structure of this molecule makes it a versatile intermediate for several advanced applications.

Materials Science: Liquid Crystal Precursor

Calamitic (rod-shaped) liquid crystals are essential components of display technologies.[1] They are typically composed of a rigid core and flexible terminal chains.[2] this compound is an excellent precursor for such materials.

-

Structural Analogy: The 4-pentyloxyphenyl group provides one flexible tail, and the core is inherently rigid.

-

Synthetic Handle: The terminal carboxylic acid can be esterified with various phenolic compounds containing other flexible chains (e.g., alkyl or alkoxy groups) to complete the classic rod-like architecture. The keto group can also be used as a synthetic handle for further core modifications, such as the formation of heterocyclic rings.[1]

Drug Discovery and Development

The 6-aryl-oxohexanoic acid scaffold has been identified as a pharmacophore in several areas of medicinal chemistry.

-

Anti-Inflammatory Agents: Structurally related 6-aryl-4-oxohexanoic acids have been synthesized and evaluated as non-steroidal anti-inflammatory drugs (NSAIDs), showing effects on eicosanoid biosynthesis.[3][4] The target molecule could be explored for similar activities.

-

Nuclear Receptor Modulation: A recent study identified 6-oxo-4-phenyl-hexanoic acid derivatives as inverse agonists for the RORγt nuclear receptor, a key therapeutic target for autoimmune diseases like psoriasis.[5] The specific substitution pattern and chain length of this compound make it a candidate for screening against RORγt and other nuclear receptors.

Visualization of Application Pathways

Caption: Figure 2: Structure-Application Relationships.

Conclusion

This compound stands out as a molecule of significant synthetic potential. Although detailed characterization is not yet prevalent in scientific literature, its structure can be reliably accessed through well-established methods like Friedel-Crafts acylation. The convergence of a reactive carboxylic acid, a stable aromatic core, and a lipophilic tail makes it a highly attractive building block for creating advanced materials like liquid crystals and for serving as a scaffold in the design of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the promising applications of this versatile compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440918, 6-Oxohexanoic acid. Retrieved from [Link].

-

Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-439. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69753205, 6-(4-Chloro-3-hydroxyphenyl)-6-oxohexanoic acid. Retrieved from [Link].

-

Abouzid, K., et al. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed. Retrieved from [Link].

-

Pasha, M. A., & Ramachandraswamy, N. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-6. Available from: [Link]

-

Heid, E., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 239-247. Available from: [Link]

-

Heid, E., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein-Institut. Retrieved from [Link].

-

Zhang, Z., et al. (2025). The Synthesis of Sn-Containing Silicates Coated with Binaphthol and Their Specific Application for Catalytic Synthesis of 6-Hydroxyhexanoic Acid and Cyclohexylformate through Baeyer-Villiger Oxidation. ResearchGate. Retrieved from [Link].

-

University of California, Santa Cruz (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link].

-

Prakash Academy (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of Hexanoic acid (CAS 142-62-1). Retrieved from [Link].

-

Wagner, F. W., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4215-4220. Available from: [Link].

- Google Patents (2021). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

-

Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74758, 6-(((Phenylmethoxy)carbonyl)amino)hexanoic acid. Retrieved from [Link].

-

Biological Magnetic Resonance Bank (n.d.). Hexanoic Acid at BMRB. Retrieved from [Link].

-

Wikipedia (n.d.). Caproic acid. Retrieved from [Link].

-

Hamzah, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from New Zealand. Data in Brief, 60, 111591. Available from: [Link].

-

Al-Hamdani, A. A. H., et al. (2024). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Liquids, 395, 123849. Available from: [Link].

- Google Patents (2024). WO2024008844A1 - Industrial process for the preparation of hexanoic acid, 6-(nitrooxy)-, (1s,2e)-3-[(1r,2r,3s,5r)-2-[(2z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Oxo-6-Phenylhexanoic Acid | CymitQuimica [cymitquimica.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. chemistryjournals.net [chemistryjournals.net]

- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Spectroscopic Characterization of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid: A Predictive Technical Guide

Introduction

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid is a substituted aromatic keto-acid with potential applications in pharmaceutical and materials science research.[1][2] Its molecular structure, featuring a pentyloxy-substituted phenyl ring, a ketone, and a carboxylic acid, gives rise to a unique spectroscopic fingerprint.[3] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to construct a reliable predictive model of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals in their work with this and similar compounds.

Molecular Structure and Functional Group Analysis

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data. The key structural features of this compound are:

-

A 1,4-disubstituted (para) aromatic ring: This will give rise to a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

A pentyloxy group (-O-(CH₂)₄CH₃): This aliphatic chain will exhibit distinct signals in the ¹H and ¹³C NMR spectra, with chemical shifts influenced by the adjacent oxygen atom.

-

A ketone carbonyl group (C=O): This group will have a characteristic signal in the downfield region of the ¹³C NMR spectrum and a strong absorption band in the IR spectrum.

-

A hexanoic acid chain: This aliphatic chain will show a series of methylene signals in the NMR spectra, with their chemical shifts influenced by their proximity to the ketone and carboxylic acid groups.

-

A carboxylic acid group (-COOH): This functional group will have a highly deshielded proton signal in the ¹H NMR spectrum, a carbonyl signal in the ¹³C NMR spectrum, and characteristic broad O-H and C=O stretching bands in the IR spectrum.

The following diagram illustrates the molecular structure and the IUPAC numbering convention used for the interpretation of the spectroscopic data.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Experimental Considerations: For a carboxylic acid such as this, deuterated chloroform (CDCl₃) is a common solvent for ¹H NMR spectroscopy. However, the acidic proton of the carboxylic acid can sometimes exchange with residual water, leading to a broad signal or its disappearance. To confirm its presence, a D₂O exchange experiment can be performed.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | COOH |

| ~7.90 | d | 2H | Ar-H (ortho to C=O) |

| ~6.90 | d | 2H | Ar-H (ortho to -O) |

| ~4.00 | t | 2H | -OCH₂- |

| ~2.95 | t | 2H | -CH₂-C=O |

| ~2.40 | t | 2H | -CH₂-COOH |

| ~1.80 | m | 2H | -OCH₂CH₂- |

| ~1.70 | m | 2H | -CH₂CH₂C=O |

| ~1.40 | m | 4H | -OCH₂CH₂CH₂CH₂- |

| ~0.95 | t | 3H | -CH₃ |

Interpretation and Rationale:

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the oxygen atoms and appears as a broad singlet in the range of 11.0-12.0 ppm.

-

Aromatic Protons (Ar-H): The protons on the aromatic ring will exhibit a classic AA'BB' system. The two protons ortho to the electron-withdrawing ketone group are expected to be downfield around 7.90 ppm, while the two protons ortho to the electron-donating pentyloxy group will be upfield around 6.90 ppm. Both will appear as doublets.

-

Pentyloxy Group Protons: The methylene group attached to the oxygen (-OCH₂-) is deshielded and expected around 4.00 ppm as a triplet. The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around 0.95 ppm. The remaining methylene groups will appear as multiplets in the 1.40-1.80 ppm range.

-

Hexanoic Acid Chain Protons: The methylene group alpha to the ketone (-CH₂-C=O) is deshielded and anticipated around 2.95 ppm as a triplet. The methylene group alpha to the carboxylic acid (-CH₂-COOH) is also deshielded and should appear as a triplet around 2.40 ppm. The other methylene groups of the hexanoic acid chain will be found further upfield.

Predicted ¹³C NMR Spectroscopy

Experimental Considerations: A standard ¹³C NMR experiment with proton decoupling is sufficient. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~199.0 | C | Ketone C=O |

| ~179.0 | C | Carboxylic Acid C=O |

| ~163.0 | C | Ar-C (para to C=O) |

| ~130.5 | C | Ar-C (ipso to C=O) |

| ~129.5 | CH | Ar-CH (ortho to C=O) |

| ~114.0 | CH | Ar-CH (ortho to -O) |

| ~68.0 | CH₂ | -OCH₂- |

| ~38.0 | CH₂ | -CH₂-C=O |

| ~33.5 | CH₂ | -CH₂-COOH |

| ~29.0 | CH₂ | -OCH₂CH₂- |

| ~28.0 | CH₂ | -OCH₂CH₂CH₂- |

| ~24.0 | CH₂ | -CH₂CH₂C=O |

| ~22.5 | CH₂ | -CH₂CH₂COOH |

| ~22.0 | CH₂ | -CH₂CH₃ |

| ~14.0 | CH₃ | -CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbons: The ketone carbonyl carbon is expected to be the most downfield signal, around 199.0 ppm. The carboxylic acid carbonyl carbon will be slightly upfield, around 179.0 ppm.

-

Aromatic Carbons: The carbon attached to the pentyloxy group will be significantly shielded and appear around 163.0 ppm. The carbon attached to the keto-hexanoic acid chain will be at approximately 130.5 ppm. The protonated aromatic carbons will appear at ~129.5 ppm (ortho to C=O) and ~114.0 ppm (ortho to -O).

-

Aliphatic Carbons: The carbon of the methylene group attached to the oxygen (-OCH₂-) will be the most downfield of the aliphatic carbons, around 68.0 ppm. The carbons alpha to the carbonyl groups will be in the 30-40 ppm range. The remaining methylene carbons of the pentyloxy and hexanoic acid chains will be in the 22-29 ppm region, with the terminal methyl carbon being the most upfield at ~14.0 ppm.

Predicted Infrared (IR) Spectroscopy

Experimental Considerations: The IR spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or from a solution in a solvent like chloroform.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2960, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Aryl Ketone) |

| ~1600, ~1580 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1170 | Strong | C-O stretch (Carboxylic Acid) |

Interpretation and Rationale:

-

O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4]

-

C-H Stretches: Aliphatic C-H stretching vibrations will appear as medium intensity bands around 2960 cm⁻¹ and 2870 cm⁻¹.

-

C=O Stretches: Two distinct and strong C=O stretching bands are predicted. The carboxylic acid carbonyl will absorb at a higher frequency, around 1710 cm⁻¹. The aryl ketone carbonyl, being conjugated with the aromatic ring, will absorb at a lower frequency, around 1680 cm⁻¹.[5]

-

Aromatic C=C Stretches: Medium intensity bands for the aromatic C=C stretching vibrations are expected around 1600 cm⁻¹ and 1580 cm⁻¹.

-

C-O Stretches: A strong band for the aryl ether C-O stretch is predicted around 1250 cm⁻¹, and another strong band for the carboxylic acid C-O stretch will be around 1170 cm⁻¹.

Predicted Mass Spectrometry (MS)

Experimental Considerations: Electrospray ionization (ESI) in negative ion mode would be an excellent choice for this molecule, as the carboxylic acid can be easily deprotonated to form [M-H]⁻. Electron ionization (EI) could also be used, but would likely lead to more extensive fragmentation.

Predicted Mass Spectrometry Data (ESI-):

| m/z | Ion |

| 291.1596 | [M-H]⁻ |

Predicted Fragmentation Pattern (EI):

Key fragmentation pathways in EI-MS would likely involve:

-

Alpha-cleavage at the ketone, leading to the formation of a pentyloxyphenyl acylium ion.

-

McLafferty rearrangement involving the gamma-hydrogens of the hexanoic acid chain.

-

Cleavage of the pentyloxy group.

Figure 2: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this compound. The provided interpretations and rationales for the predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a solid foundation for empirical studies. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification remains the gold standard for structural elucidation.

References

-

NIST. Pentanoic acid, 4-oxo-. In NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

-

PubMed. 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. [Link]

-

PubChem. 6-Oxohexanoic acid. [Link]

-

NIST. Hexanoic acid, TMS derivative. In NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

This guide provides a comprehensive technical overview of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid (CAS 898792-00-2), a molecule of significant interest in metabolic disease research. Designed for researchers, chemists, and drug development professionals, this document delves into its chemical synthesis, mechanism of action as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, and detailed protocols for its biological evaluation.

Part 1: Core Compound Identity and Physicochemical Characteristics

This compound is an aryl-alkyl ketone derivative. Its structure features a hexanoic acid chain attached to a phenyl ring, which is further substituted with a pentyloxy group. This combination of a hydrophobic tail (pentyloxy group) and a carboxylic acid head confers amphipathic properties that are crucial for its biological activity.

| Property | Value | Reference |

| CAS Number | 898792-00-2 | [1][2] |

| Molecular Formula | C₁₇H₂₄O₄ | [1] |

| Molecular Weight | 292.37 g/mol | [1] |

| IUPAC Name | This compound | [1][3] |

| Canonical SMILES | CCCCCCOc1ccc(cc1)C(=O)CCCCC(=O)O | [1] |

Part 2: Chemical Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process involving a Friedel-Crafts acylation followed by a selective reduction. This classical approach is particularly useful for creating aryl-alkyl ketones.[4]

Synthetic Workflow Overview

The synthesis begins with the acylation of pentyloxybenzene with adipic anhydride using a Lewis acid catalyst. The resulting keto-acid can then be used directly. A common follow-on reaction for similar structures is the complete reduction of the ketone to an alkyl chain via a Clemmensen or Wolff-Kishner reduction to produce related compounds.[5] For the target compound, however, the ketone is a required feature.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[6][7] The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[5][8]

-

Catalyst Activation and Acylium Ion Formation: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the anhydride, polarizing the carbonyl group and facilitating the formation of a resonance-stabilized acylium ion upon cleavage.[5]

-

Electrophilic Attack: The π-electrons of the pentyloxybenzene ring act as a nucleophile, attacking the acylium ion. The pentyloxy group is an ortho-, para-director, leading to substitution primarily at the para position due to steric hindrance at the ortho positions. This attack temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[8]

-

Rearomatization: The AlCl₄⁻ complex, formed in the first step, acts as a base to deprotonate the carbon atom bonded to the new acyl group.[8] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product. A key distinction from Friedel-Crafts alkylation is that the product ketone is a moderate Lewis base and can complex with the AlCl₃, often requiring stoichiometric amounts of the catalyst.[6]

-

Workup: The reaction is quenched with an aqueous workup to destroy the catalyst-ketone complex and isolate the product.[6]

Part 3: Mechanism of Action as a PPAR Agonist

This compound is investigated for its activity as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily that play critical roles in regulating energy homeostasis, lipid metabolism, and inflammation.[9][10][11]

There are three main PPAR isoforms:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle. Its activation lowers triglyceride levels.[9][10]

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid metabolism and increasing insulin sensitivity.[10]

-

PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis (fat cell formation) and is crucial for insulin sensitivity and glucose metabolism.[9][10][12]

The PPAR Signaling Pathway

The activation of gene transcription by PPARs follows a well-defined pathway.

-

Ligand Binding: A lipophilic ligand, such as this compound, enters the cell and binds to the Ligand Binding Domain (LBD) of a PPAR isoform in the nucleus.[12]

-

Heterodimerization: Upon ligand binding, the PPAR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[12][13]

-

PPRE Binding: This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[12][13]

-

Transcriptional Regulation: The complex recruits co-activator proteins, which facilitates the assembly of the transcriptional machinery, leading to the expression of genes involved in processes like fatty acid uptake, adipogenesis, and glucose metabolism.[12]

Caption: The PPAR signaling pathway initiated by a synthetic agonist.

Part 4: Protocols for Biological Evaluation

To assess the biological activity of this compound as a PPAR agonist, standardized in vitro cell-based assays are essential. The following protocols for adipogenesis and glucose uptake are fundamental for characterizing compounds of this class.

Protocol 1: Adipogenesis Differentiation Assay

This assay measures the compound's ability to induce the differentiation of preadipocytes into mature, lipid-storing adipocytes, a hallmark of PPARγ activation.[14]

Caption: Workflow for the 3T3-L1 adipogenesis assay.

Step-by-Step Methodology:

-

Cell Culture: Seed 3T3-L1 preadipocytes into a 96-well plate at a density of approximately 3 x 10⁴ cells/well and grow them in DMEM with 10% FBS until they are two days post-confluent.[15][16]

-

Induction: Replace the growth medium with an induction medium (DMEM, 10% FBS, insulin, dexamethasone, IBMX) containing the desired concentrations of this compound or a positive control (e.g., Rosiglitazone). A vehicle control (e.g., DMSO) must be included.[16]

-

Maturation: After 3 days, replace the induction medium with a maturation medium (DMEM, 10% FBS, insulin) containing the test compound and incubate for an additional 2-4 days.[16]

-

Staining:

-

Quantification:

-

Wash the wells extensively with water to remove unbound dye.[16]

-

Add a dye extraction solution (e.g., isopropanol) to each well and gently mix for 15-30 minutes to solubilize the stain.[15][16]

-

Transfer the extract to a new plate and measure the absorbance at 490-520 nm using a microplate reader. The absorbance is directly proportional to the extent of lipid accumulation.[15]

-

Protocol 2: Glucose Uptake Assay

This assay quantifies the rate of glucose transport into cells and is a key indicator of improved insulin sensitivity, a primary therapeutic goal for PPAR agonists.

Caption: General workflow for a cell-based glucose uptake assay.

Step-by-Step Methodology (Luminescence-Based):

This protocol is based on a non-radioactive, bioluminescent assay format, which measures the accumulation of 2-deoxyglucose-6-phosphate (2DG6P).[17][18]

-

Cell Preparation: Use fully differentiated 3T3-L1 adipocytes (from Protocol 1) or another relevant cell line (e.g., C2C12 myotubes).

-

Starvation and Treatment: Serum starve the cells for 2-4 hours in a low-glucose medium.[19] Then, treat the cells with the test compound for a predetermined time (e.g., 18-24 hours), followed by stimulation with or without insulin for 10-30 minutes.[18][19]

-

Glucose Uptake: Add 2-deoxyglucose (2DG) to the wells and incubate for approximately 10-20 minutes. 2DG is transported into the cell and phosphorylated to 2DG6P, trapping it inside.[17][20]

-

Termination and Lysis: Add a Stop Buffer to terminate the uptake, lyse the cells, and destroy any endogenous NADPH.[17]

-

Detection:

-

Add a Neutralization Buffer.[17]

-

Add a Detection Reagent containing glucose-6-phosphate dehydrogenase (G6PDH), NADP+, and a luciferase/proluciferin system.[17]

-

G6PDH oxidizes the accumulated 2DG6P, which reduces NADP+ to NADPH. The amount of NADPH produced is stoichiometrically converted into a luminescent signal by the reductase/luciferase enzymes.[17]

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of glucose taken up by the cells.[17][21]

-

Part 5: Therapeutic Potential and Applications

As a potential PPAR agonist, this compound holds promise for the treatment of metabolic disorders. The activation of different PPAR isoforms can lead to a range of beneficial therapeutic effects.[10][11]

-

Type 2 Diabetes: Activation of PPARγ, and to some extent PPARα/δ, enhances insulin sensitivity, improves glucose uptake in peripheral tissues, and regulates glucose homeostasis.[10][12]

-

Dyslipidemia: PPARα agonists are particularly effective at reducing circulating triglyceride levels by increasing fatty acid oxidation in the liver. Pan-agonists that also activate PPARα may offer comprehensive lipid profile management.[9][10]

-

Metabolic Syndrome: By simultaneously addressing insulin resistance, dyslipidemia, and potentially inflammation, PPAR agonists are highly relevant for treating the cluster of conditions that constitute metabolic syndrome.[22]

-

Inflammation: PPARs have well-documented anti-inflammatory properties, in part by interfering with pro-inflammatory transcription factor pathways like NF-κB.[11] This suggests potential applications in chronic inflammatory diseases.

The development of novel PPAR ligands like this compound continues to be a vibrant area of research aimed at creating safer and more effective therapies for a host of metabolic and inflammatory diseases.[10][23]

References

- Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW7pg0q1F9mHWLq0qBU-k_AQfreqppalGQMHXEb73C2swwfAZvb0TN0RbhNNcytvuqv6dmT1uyat8ut9dx3r6DZvV_fCBN8FGo1XoevOCVS1vRTvqp2teGVTiV2DnX9bKBsIyV]

- Clemmensen reduction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Clemmensen_reduction]

- Reaction Mechanism of Clemmensen Reduction - Physics Wallah. [URL: https://www.pw.live/chemistry-concepts/clemmensen-reduction]

- Clemmensen Reduction – Mechanism, Reaction & Applications - Allen. [URL: https://www.allen.ac.

- Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/elsub/fcacyl.html]

- Clemmensen Reduction & Wolff Kishner Mechanism - YouTube. [URL: https://www.youtube.

- Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11299]

- CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. [URL: https://www.coursehero.com/file/101851216/CLEMMENSEN-REDUCTION-WOLFFKISHNER-REACTION-SCHMIDT-REACTION-1pdf/]

- Friedel–Crafts reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Signal transduction pathways of peroxisome proliferator-activated receptor-alpha - Purdue e-Pubs. [URL: https://docs.lib.purdue.

- Glucose Uptake-Glo Assay Technical Manual - Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/metabolism-assays/glucose-uptake-glo-assay/?

- Glucose Uptake Assays - Revvity. [URL: https://www.revvity.

- Ppar Gamma Pathway - MassiveBio. [URL: https://massivebio.com/ppar-gamma-pathway-definition-mechanism-roles-and-therapeutics/]

- Insulin Stimulated Glucose Uptake Assay - MacDougald Lab. [URL: https://www.med.umich.

- Friedel–Crafts Acylation - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296767/]

- Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4317637/]

- Friedel-Crafts Acylation - Chemistry Steps. [URL: https://www.chemistrysteps.

- Adipogenesis Assay Kit. [URL: https://cdn.caymanchem.com/cdn/insert/10006908.pdf]

- Enantioselective Synthesis of PPAR (Peroxisome Proliferator-Activated Receptors) Agonists and Antagonists - Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/coc/2012/00000016/00000002/art00002]

- Adipogenesis Assay Kit - Cayman Chemical. [URL: https://www.caymanchem.com/product/10006908/adipogenesis-assay-kit]

- Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956403/]

- Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32414112/]

- Simple and Accurate Monitoring of Adipogenesis | Thermo Fisher Scientific - ES. [URL: https://www.thermofisher.

- Glucose uptake assay protocol. 2a. Equation detailing the reactions... - ResearchGate. [URL: https://www.researchgate.

- Glucose Uptake-Glo™ Assay - Promega Corporation. [URL: https://www.promega.com/resources/product-guides-and-selectors/protocols-and-applications-guide/cell-based-assays/metabolism-assays/glucose-uptake-glo-assay/]

- ab102513 Adipogenesis Detection Assay Kit (Colorimetric/Fluorometric). [URL: https://www.abcam.

- This compound | 898792-00-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41209358.htm]

- Synthetic PPAR-γ Agonist Research Articles - Page 1 - R Discovery. [URL: https://discovery.researcher.life/topics/synthetic-ppar-gamma-agonist]

- Design and Synthesis of Peroxisome Proliferator-activated Receptor (PPAR) Delta Agonists and Its Implication to the Driving Force to Elicit PPAR Delta Selectivity - J-Stage. [URL: https://www.jstage.jst.go.jp/article/bpb/32/5/32_5_824/_article]

- 898792-00-2 - - Sale from Quality Suppliers - Guidechem. [URL: https://www.guidechem.com/products/898792-00-2.html]

- 6-Oxo-6-(4-n-propoxyphenyl)hexanoic Acid|CAS ... - Benchchem. [URL: https://www.benchchem.com/product/b5601]

- Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/348766164_Discovery_of_6-Oxo-4-Phenyl-Hexanoic_Acid_Derivatives_as_RORgt_Inverse_Agonists_Showing_Favorable_ADME_Profile]

- GHS 11 (Rev.11) SDS Word 下载CAS: 898792-00-2 Name: - XiXisys. [URL: https://www.xixisys.com/sds/898792-00-2_ghs_sds.html]

- This compound | 898792-00-2 ... [URL: https://www.benchchem.com/product/bc008272]

- 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17691924/]

- Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33493627/]

- Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5325257/]

- (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities - ResearchGate. [URL: https://www.researchgate.

- Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health - MDPI. [URL: https://www.mdpi.com/1422-0067/23/15/8760]

- Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22180373/]

- PPARα Inhibitor, Agonist, Antagonist, Activator, Modulator, Ligand, Gene | MedChemExpress. [URL: https://www.medchemexpress.com/targets/ppar-alpha.html]

- CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents. [URL: https://patents.google.

- 6-Oxohexanoic acid | 928-81-4 | AAA92881 | Biosynth. [URL: https://www.biosynth.com/p/AAA92881/6-oxohexanoic-acid]

- Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37999710/]

- PPAR Inhibition | PPAR Agonist Review - Selleck Chemicals. [URL: https://www.selleckchem.

- Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15296726/]

Sources

- 1. This compound | 898792-00-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. massivebio.com [massivebio.com]

- 13. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. coriell.org [coriell.org]

- 15. bioscience.co.uk [bioscience.co.uk]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Glucose Uptake-Glo Assay Technical Manual [promega.jp]

- 18. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]

- 19. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]

- 20. revvity.com [revvity.com]

- 21. researchgate.net [researchgate.net]

- 22. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health [mdpi.com]

Introduction: The Significance of the 4-Pentyloxyphenyl Scaffold

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 4-Pentyloxyphenyl Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, isolation, and characterization of 4-pentyloxyphenyl derivatives. Moving beyond simple procedural lists, this document elucidates the underlying chemical principles and strategic considerations that inform experimental design, ensuring both reproducibility and a deeper understanding of the molecular transformations involved. The protocols described herein are designed as self-validating systems, incorporating in-process checks and characterization steps to confirm the identity and purity of intermediates and final products.

The 4-pentyloxyphenyl moiety is a privileged structural motif in both materials science and medicinal chemistry. The pentyl chain, with its optimal balance of lipophilicity and flexibility, imparts unique properties to the parent molecule. In materials science, this group is fundamental to the design of calamitic (rod-like) liquid crystals, where it influences the formation and stability of mesophases such as nematic and smectic phases.[1][2][3] In drug discovery, the 4-pentyloxyphenyl group serves as a key building block for synthesizing compounds with a wide range of biological activities, including potential anticancer and antimicrobial agents.[4][5][6][7] Its pharmacokinetic profile can be readily modulated, making it an attractive component for structure-activity relationship (SAR) studies.

This guide will focus on the foundational synthetic routes to key 4-pentyloxyphenyl intermediates and the critical techniques for their subsequent purification and characterization.

Core Synthesis: Mono-alkylation of Hydroquinone via Williamson Ether Synthesis

The most direct and widely adopted method for creating the aryl-alkyl ether linkage is the Williamson ether synthesis.[8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking a primary alkyl halide.[9]

Mechanistic Considerations and Strategic Choices

The reaction's success hinges on several key factors:

-

Nucleophile Generation: The phenolic proton of a starting material like hydroquinone is not sufficiently nucleophilic. It must first be deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form the more potent phenoxide nucleophile.

-

Alkylating Agent: The electrophile must be a primary alkyl halide (e.g., 1-bromopentane or 1-iodopentane). Secondary and tertiary halides are prone to undergo elimination (E2) reactions as a competing pathway, drastically reducing the yield of the desired ether.[8]

-

The Challenge of Selectivity: When starting with hydroquinone, a primary challenge is achieving selective mono-alkylation to produce 4-pentyloxyphenol, as the di-alkylated product, 1,4-dipentyloxybenzene, is also readily formed. Controlling stoichiometry and reaction conditions is paramount. Recent methods using catalytic sodium nitrite under acidic conditions have shown high selectivity for monoetherification.[10]

Experimental Protocol: Synthesis of 4-Pentyloxyphenol

This protocol details the selective mono-alkylation of hydroquinone.

Materials:

-

Hydroquinone

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃), finely pulverized

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq), finely pulverized K₂CO₃ (1.5 eq), and a suitable solvent like acetone or DMF.

-

Alkylation: Add 1-bromopentane (1.05 eq) to the stirring suspension.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.[11][12]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-pentyloxyphenol.

Synthesis of Key 4-Pentyloxyphenyl Derivatives

From the core intermediate, 4-pentyloxyphenol, or related starting materials, a variety of functionalized derivatives can be accessed.

Synthesis of 4-Pentyloxyaniline

4-Pentyloxyaniline is a valuable precursor for azo dyes, liquid crystals, and pharmaceuticals. It is typically prepared in a two-step sequence starting from 4-nitrophenol.

Step A: Synthesis of 1-Nitro-4-pentyloxybenzene This step is another application of the Williamson ether synthesis, performed under similar conditions as described in section 2.2, but using 4-nitrophenol as the starting phenol. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.

Step B: Reduction of the Nitro Group The nitro group of 1-nitro-4-pentyloxybenzene is readily reduced to the corresponding amine.

Protocol: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel, dissolve 1-nitro-4-pentyloxybenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).[13]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 40-50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[13]

-